![molecular formula C13H21ClO2 B12809122 4'-(Chloromethyl)-1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane] CAS No. 65136-84-7](/img/structure/B12809122.png)
4'-(Chloromethyl)-1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(Chloromethyl)-1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] is a complex organic compound with the molecular formula C₁₃H₂₁ClO₂ and a molecular weight of 244.758 g/mol It is characterized by its spiro structure, which includes a bicycloheptane ring fused to a dioxolane ring
Preparation Methods
The synthesis of 4’-(Chloromethyl)-1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] typically involves the reaction of camphor with 3-chloro-1,2-propanediol . The reaction conditions include the use of a suitable solvent and a catalyst to facilitate the formation of the spiro compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4’-(Chloromethyl)-1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various products.
Reagents and Conditions: Common reagents include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology and Medicine:
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-(Chloromethyl)-1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The spiro structure may also influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include:
1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one: Known for its use in organic synthesis.
Bicyclo[2.2.1]heptane derivatives: These compounds share structural similarities and may exhibit comparable chemical properties.
4’-(Chloromethyl)-1,7,7-trimethylspiro[bicyclo[22
Properties
CAS No. |
65136-84-7 |
|---|---|
Molecular Formula |
C13H21ClO2 |
Molecular Weight |
244.76 g/mol |
IUPAC Name |
4-(chloromethyl)-1',7',7'-trimethylspiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane] |
InChI |
InChI=1S/C13H21ClO2/c1-11(2)9-4-5-12(11,3)13(6-9)15-8-10(7-14)16-13/h9-10H,4-8H2,1-3H3 |
InChI Key |
VANNDJWVQQQRBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C3(C2)OCC(O3)CCl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


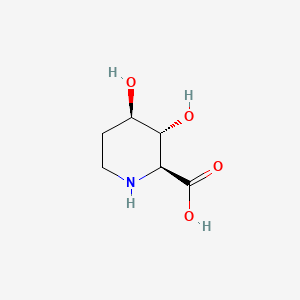
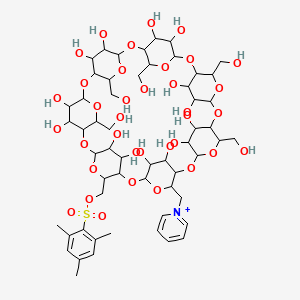

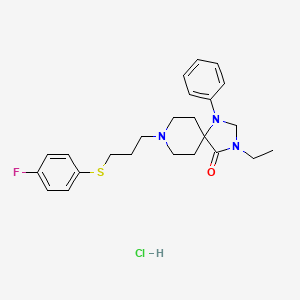
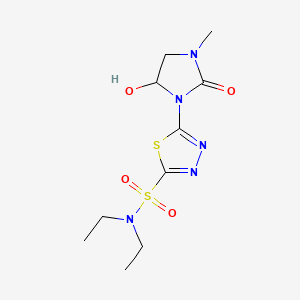
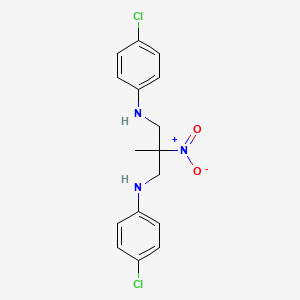
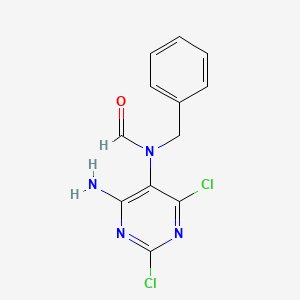
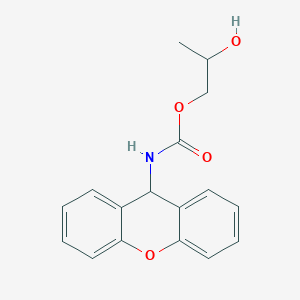
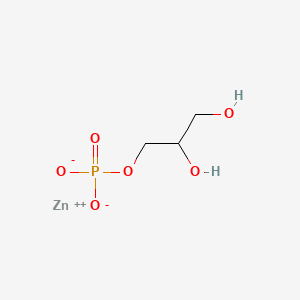
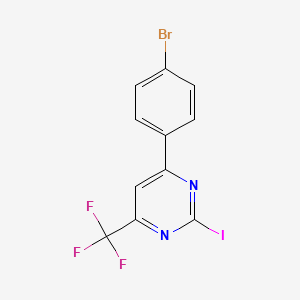
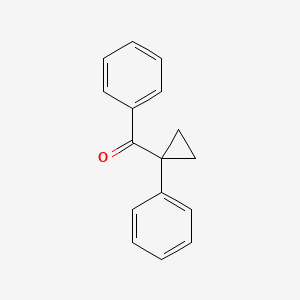
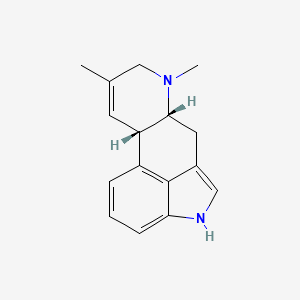
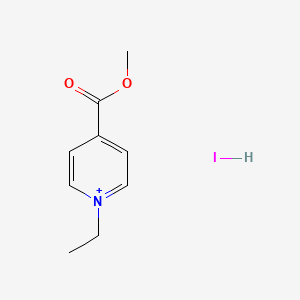
![1-Amino-9,10-dihydro-4-[[4-[(methylamino)methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonic acid](/img/structure/B12809135.png)
